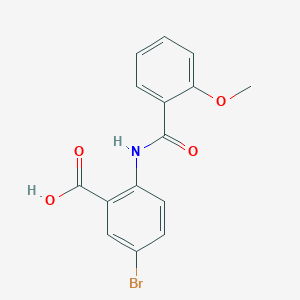

5-Bromo-2-(2-methoxybenzamido)benzoic acid

CAS No.: 518009-05-7

Cat. No.: VC11099981

Molecular Formula: C15H12BrNO4

Molecular Weight: 350.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 518009-05-7 |

|---|---|

| Molecular Formula | C15H12BrNO4 |

| Molecular Weight | 350.16 g/mol |

| IUPAC Name | 5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid |

| Standard InChI | InChI=1S/C15H12BrNO4/c1-21-13-5-3-2-4-10(13)14(18)17-12-7-6-9(16)8-11(12)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |

| Standard InChI Key | MQOKBAWUSMVHCH-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)O |

| Canonical SMILES | COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Bromo-2-(2-methoxybenzamido)benzoic acid features a benzoic acid backbone substituted at the 2-position with a 2-methoxybenzamido group and at the 5-position with a bromine atom . The methoxybenzamido moiety introduces steric and electronic effects that influence the compound’s solubility, reactivity, and intermolecular interactions. The bromine atom enhances the molecule’s molecular weight and may contribute to halogen bonding in crystalline structures.

Comparative Analysis with Analogues

Structurally related compounds, such as 5-bromo-2-(2-methyl-benzoylamino)-benzoic acid (CAS: 672300-72-0), share a similar aromatic framework but differ in substituents. For instance, replacing the methoxy group with a methyl group reduces polarity, as evidenced by the lower molar mass (334.16 g/mol) of the methyl analogue . Such variations highlight the tunability of physicochemical properties through substituent modification.

Synthesis and Manufacturing

Bromination Strategies

A patent (CN112250562A) detailing the synthesis of 2-bromo-5-methoxybenzoic acid offers a foundational methodology for brominating aromatic acids . The process involves dissolving m-methoxybenzoic acid in a halogenated solvent (e.g., chloroform), followed by bromination using N-bromosuccinimide (NBS) in the presence of red phosphorus and sulfuric acid. After quenching with ice water and recrystallization, yields exceeding 92% with purities of 98–99.6% are achieved . While this method targets a different regioisomer, it underscores the viability of electrophilic bromination for introducing halogen atoms into methoxy-substituted benzoic acids.

Table 1: Synthetic Conditions for Brominated Benzoic Acid Derivatives

Amidation Pathways

Physicochemical Properties

Solubility and Stability

Based on analogues like 5-bromo-2-(2-methoxyethoxy)benzoic acid (PubChem CID: 5209925) , the target compound is expected to exhibit limited solubility in polar solvents due to its aromatic and nonpolar substituents. The carboxylic acid group may enhance solubility in basic aqueous media, forming water-soluble salts. Stability under ambient conditions is likely high, though brominated aromatics can undergo photodegradation, warranting storage in opaque containers.

Spectroscopic Signatures

While experimental data for 5-bromo-2-(2-methoxybenzamido)benzoic acid are unavailable, related compounds provide benchmarks:

-

IR Spectroscopy: A strong absorption band near 1680–1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carboxylic acid and amide groups.

-

NMR Spectroscopy: The methoxy group’s singlet (~3.8 ppm in NMR) and aromatic proton splitting patterns would aid structural elucidation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume